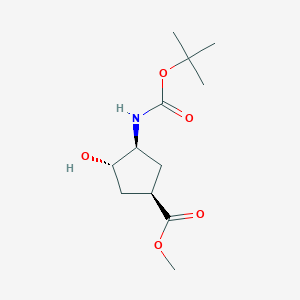
4-Imidazoleacetic acid hydrochloride
Vue d'ensemble
Description
4-Imidazoleacetic acid hydrochloride, also known as I4AA, is a compound with the empirical formula C5H6N2O2·HCl . It is a competitive antagonist at GABA C receptors . It is used in the preparation of imidazolyl-polyethylenimine modified nanoparticles and to prepare pyridyl and imidazoyl functionalized carboproteins and potential metal ion chelators .
Molecular Structure Analysis
The molecular weight of 4-Imidazoleacetic acid hydrochloride is 162.57 . The SMILES string representation is Cl.OC(=O)Cc1c[nH]cn1 .
Physical And Chemical Properties Analysis
4-Imidazoleacetic acid hydrochloride is a solid with a melting point of 218-222°C . It is soluble in water .
Applications De Recherche Scientifique
Synthesis of Imidazolyl-polyethylenimine Modified Nanoparticles
4-Imidazoleacetic acid hydrochloride has been used in the synthesis of imidazolyl-polyethylenimine modified nanoparticles . These nanoparticles can be used in various fields such as drug delivery, bioimaging, and biosensing.
Production of Pyridyl and Imidazoyl Functionalized Carboproteins
This compound has also been used in the production of pyridyl and imidazoyl functionalized carboproteins . These carboproteins can act as potential metal ion chelators, which are useful in environmental remediation and in the treatment of metal poisoning.
Competitive Antagonist at GABA C Receptors
In biochemistry and physiology, 4-Imidazoleacetic acid hydrochloride acts as a competitive antagonist at GABA C receptors . This means it can be used in research to understand the function of these receptors and to develop drugs that target them.
Interface Engineering in Perovskite Solar Cells
4-Imidazoleacetic acid hydrochloride has been reported to be used as a multifunctional chemical linker in the design of interface engineering in perovskite solar cells . It provides a chemical bridge between SnO2 and perovskite through an esterification reaction with SnO2, and it interacts electrostatically with perovskite through the imidazole ring .
Chemical Properties Research
The compound’s properties such as its solubility in water, melting point, and its form as a solid make it a subject of interest in chemical properties research.
Production of Other Chemical Compounds
4-Imidazoleacetic acid hydrochloride can also be used in the production of other chemical compounds due to its reactivity . This makes it valuable in various fields of chemical synthesis.
Mécanisme D'action
Target of Action
4-Imidazoleacetic acid hydrochloride, also known as 2-(1H-imidazol-5-yl)acetic acid hydrochloride, is a competitive antagonist at GABA C receptors . GABA C receptors are a type of GABA receptors, which are inhibitory neurotransmitter receptors present in the nervous system.
Mode of Action
As a competitive antagonist, 4-Imidazoleacetic acid hydrochloride binds to the active site of GABA C receptors, preventing the binding of the neurotransmitter GABA. This prevents the activation of the receptor, thereby inhibiting the downstream effects of GABA signaling .
Biochemical Pathways
The primary biochemical pathway affected by 4-Imidazoleacetic acid hydrochloride is the GABAergic signaling pathway. By inhibiting GABA C receptors, it disrupts the normal inhibitory signaling in the nervous system. The downstream effects of this disruption can vary widely, depending on the specific neural circuits involved .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-Imidazoleacetic acid hydrochloride’s action are primarily related to its inhibition of GABA C receptors. By preventing the activation of these receptors, it can disrupt inhibitory signaling in the nervous system. This could potentially lead to increased neuronal excitability and altered neural function .
Action Environment
The action, efficacy, and stability of 4-Imidazoleacetic acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its activity could potentially be influenced by the presence of other substances that interact with GABA C receptors.
Propriétés
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLCFYPFGFBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
| Record name | Imidazoleacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00186237 | |
| Record name | 4-Imidazoleacetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Imidazoleacetic acid hydrochloride | |
CAS RN |
3251-69-2 | |
| Record name | 1H-Imidazole-5-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazoleacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazoleacetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-imidazoleacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLEACETIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET7A74ROAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-imidazoleacetic acid hydrochloride interact with the perovskite solar cell components to improve efficiency?
A1: 4-Imidazoleacetic acid hydrochloride (ImAcHCl) acts as a multifunctional chemical linker between the SnO2 electron transport layer and the perovskite layer in the solar cell []. It achieves this through:
- Ester bond formation: The carboxylic acid group of ImAcHCl undergoes an esterification reaction with hydroxyl groups on the SnO2 surface, forming a strong chemical bridge [].
- Electrostatic interaction: The imidazolium cation of ImAcHCl interacts electrostatically with iodide anions present in the perovskite structure []. This dual interaction enhances the interface contact and facilitates charge extraction.
- Improved perovskite crystallinity: The chloride anion in ImAcHCl contributes to improved perovskite film crystallinity, leading to better charge transport within the perovskite layer [].
Q2: What are the stability implications of using 4-imidazoleacetic acid hydrochloride in perovskite solar cells?
A2: The research indicates that incorporating ImAcHCl improves both thermal and moisture stability of the perovskite solar cells []. Unencapsulated devices with ImAcHCl-modified SnO2 exhibited enhanced resistance to degradation under thermal and humid conditions compared to devices without the ImAcHCl modification []. This enhanced stability is crucial for the long-term performance and commercial viability of perovskite solar cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene](/img/structure/B42337.png)





